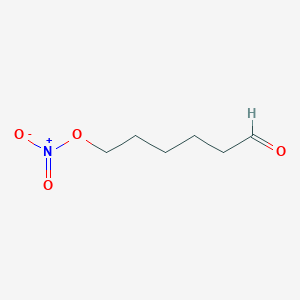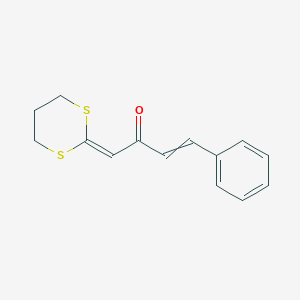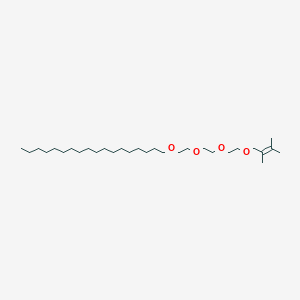![molecular formula C28H24 B12561877 Anthracene, 9-[4-(1-naphthalenyl)butyl]- CAS No. 188719-95-1](/img/structure/B12561877.png)
Anthracene, 9-[4-(1-naphthalenyl)butyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene, 9-[4-(1-naphthalenyl)butyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a naphthalenyl group attached to the anthracene core via a butyl chain. It is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 9-[4-(1-naphthalenyl)butyl]- typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts and bases like potassium carbonate in a solvent such as toluene . The reaction is conducted under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Anthracene, 9-[4-(1-naphthalenyl)butyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene alcohols.
Substitution: Brominated anthracene derivatives.
科学的研究の応用
Anthracene, 9-[4-(1-naphthalenyl)butyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its photodynamic therapy applications due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The compound exerts its effects primarily through its photophysical properties. Upon light absorption, it undergoes electronic excitation, leading to the generation of singlet and triplet states. These excited states can interact with molecular oxygen to produce reactive oxygen species, which are responsible for its photodynamic effects. The molecular targets include cellular membranes and DNA, leading to oxidative damage and cell death.
類似化合物との比較
Similar Compounds
- 9-(1-Naphthalenyl)-10-(2-naphthalenyl)anthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[4-(1-naphthalenyl)butyl]- stands out due to its unique butyl linkage, which imparts distinct photophysical properties compared to other anthracene derivatives. This structural feature enhances its solubility and stability, making it more suitable for specific applications in optoelectronics and photodynamic therapy .
特性
CAS番号 |
188719-95-1 |
|---|---|
分子式 |
C28H24 |
分子量 |
360.5 g/mol |
IUPAC名 |
9-(4-naphthalen-1-ylbutyl)anthracene |
InChI |
InChI=1S/C28H24/c1-5-16-25-21(10-1)14-9-15-22(25)11-2-8-19-28-26-17-6-3-12-23(26)20-24-13-4-7-18-27(24)28/h1,3-7,9-10,12-18,20H,2,8,11,19H2 |
InChIキー |
WQFIHISZTWSQKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



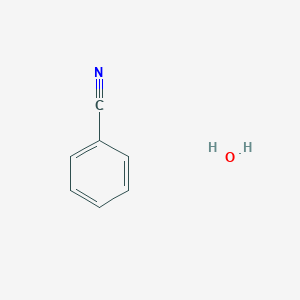
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
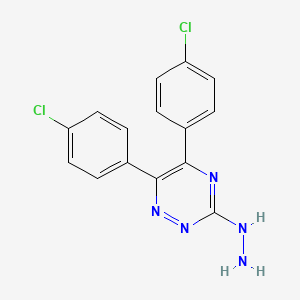
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
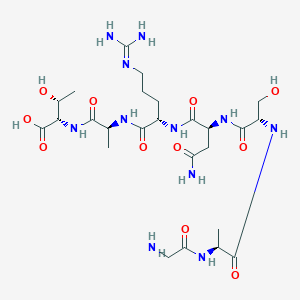
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
